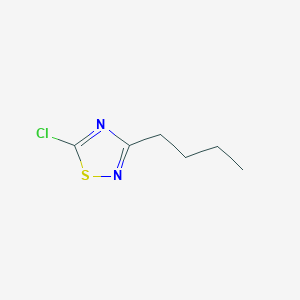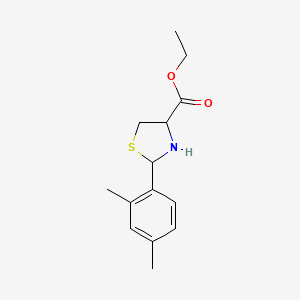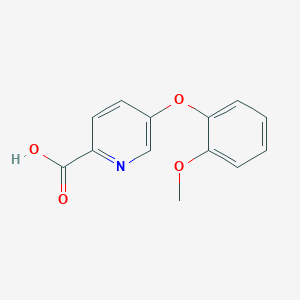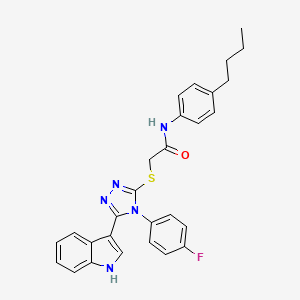![molecular formula C24H26N2OS B2583243 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034294-72-7](/img/structure/B2583243.png)
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a multifaceted chemical compound, exhibiting a complex molecular structure that combines thieno[3,2-c]pyridin, piperidin, and naphthalene groups. This composition renders the compound uniquely positioned in various scientific research applications due to its distinct functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps, including the construction of the thieno[3,2-c]pyridin and piperidin moieties, followed by their integration with the naphthalen-1-yl group. Key reagents might include thiophene derivatives, naphthalene-1-carboxylic acid derivatives, and piperidine, under conditions such as catalytic hydrogenation or condensation reactions.
Industrial Production Methods
For industrial-scale production, optimized routes might include the use of high-yield catalysts, solvent systems that facilitate efficient separations, and reaction conditions that maximize product purity and minimize by-products. Advanced techniques like continuous flow synthesis or automated robotic synthesis systems can be employed for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Conversion to corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction of the carbonyl group to the corresponding alcohol using reagents like sodium borohydride or lithium aluminium hydride.
Substitution: : Electrophilic aromatic substitution reactions on the naphthalen-1-yl group using halogenation or nitration reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Typical conditions involve standard laboratory settings with controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres.
Major Products
Major products of these reactions vary from simple oxidized derivatives to more complex substituted structures, which can further be utilized in creating specialized chemical entities for various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, contributing to the development of new materials and the study of reaction mechanisms.
Biology
In biological research, it may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
Industry
Industrial uses include its role as an intermediate in the synthesis of complex organic compounds, potentially influencing polymer production or specialty chemicals.
Wirkmechanismus
The exact mechanism by which the compound exerts its effects depends on its specific applications. It could interact with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved might include signal transduction or metabolic pathways, influenced by the compound's ability to bind or inhibit specific proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-2-one: : A compound with a slightly different alkyl chain.
2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-phenylethanone: : Features a phenyl group instead of a naphthalen-1-yl group.
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-naphthalen-1-ylethyl)ethanone: : Variations in the positioning of the naphthalen-1-yl group.
Uniqueness
The uniqueness of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone lies in its specific combination of functional groups, which confer distinctive chemical properties and potential biological activities not shared by the similar compounds listed above. This makes it a valuable compound for further exploration in both academic research and industrial applications.
Eigenschaften
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c27-24(16-19-6-3-5-18-4-1-2-7-22(18)19)25-12-8-21(9-13-25)26-14-10-23-20(17-26)11-15-28-23/h1-7,11,15,21H,8-10,12-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMCRXXWWIDUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2583160.png)


![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)
![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)
![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)




![4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2583178.png)

![6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2583181.png)

